1-((tert-Butyldiphenylsilyl)oxy)-3-chloropropan-2-one
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Overview
Description
1-((tert-Butyldiphenylsilyl)oxy)-3-chloropropan-2-one is a chemical compound that features a tert-butyldiphenylsilyl (TBDPS) protecting group attached to an oxygen atom, which is further connected to a 3-chloropropan-2-one moiety. This compound is often used in organic synthesis, particularly in the protection of hydroxyl groups due to the stability provided by the TBDPS group.
Mechanism of Action
Target of Action
The primary target of 1-((tert-Butyldiphenylsilyl)oxy)-3-chloropropan-2-one is alcohols . The compound, also known as tert-Butyldiphenylsilyl (TBDPS), is a protecting group for alcohols . It was designed to supersede the use of Corey’s tert-butyldimethylsilyl as a protecting group for alcohols .
Mode of Action
This compound interacts with its targets (alcohols) by forming silyl ethers . This interaction is facilitated by the latent nucleophilicity of the hydroxyl group and an electrophilic source of TBDPS . The protecting group is easily introduced by using the triflate or the less reactive chloride of TBDPS along with a mild base such as 2,6-lutidine or pyridine and potentially a catalyst such as DMAP or imidazole .
Biochemical Pathways
The biochemical pathways affected by this compound involve the formation of silyl ethers . These ethers are known for their ease and selectivity of formation, their adaptability to various analytical techniques, and their compatibility with a variety of conditions or synthetic transformations in organic chemistry .
Pharmacokinetics
The compound is known for its increased stability towards acidic conditions and nucleophilic species over other silyl ether protecting groups . This stability can influence the bioavailability of the compound.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the protection of alcohols. The compound allows the least hindered hydroxyl group to be protected in the presence of more hindered hydroxyls . It also enables the protection of equatorial hydroxyl groups over axial hydroxyl groups .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is unaffected by treatment with 80% acetic acid, which catalyses the deprotection of O-tetrapyranyl, O-trityl, and O-tert-butyldimethylsilyl ethers . It is also unaffected by 50% trifluoroacetic acid (TFA), and survives the harsh acidic conditions used to install and remove isopropylidene or benzylidene acetals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((tert-Butyldiphenylsilyl)oxy)-3-chloropropan-2-one typically involves the reaction of 3-chloropropan-2-one with tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-((tert-Butyldiphenylsilyl)oxy)-3-chloropropan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., pyridine, triethylamine), solvents (e.g., THF, DCM).
Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, ether).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., acetone, water).
Major Products Formed
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acids or other oxidized products.
Scientific Research Applications
1-((tert-Butyldiphenylsilyl)oxy)-3-chloropropan-2-one has several applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl groups in complex organic syntheses.
Biology: Employed in the synthesis of biologically active molecules where selective protection and deprotection of functional groups are required.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of fine chemicals and specialty materials.
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilyl (TBDMS) Ether: Another silyl ether used for protecting hydroxyl groups but with less steric bulk compared to TBDPS.
Triisopropylsilyl (TIPS) Ether: Offers similar stability to TBDPS but is more resistant to fluoride-mediated deprotection.
Trimethylsilyl (TMS) Ether: Commonly used for protecting hydroxyl groups but is less stable under acidic conditions compared to TBDPS.
Uniqueness
1-((tert-Butyldiphenylsilyl)oxy)-3-chloropropan-2-one is unique due to the increased steric bulk and stability provided by the TBDPS group. This makes it particularly useful in complex organic syntheses where selective protection and deprotection are crucial.
Properties
IUPAC Name |
1-[tert-butyl(diphenyl)silyl]oxy-3-chloropropan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClO2Si/c1-19(2,3)23(22-15-16(21)14-20,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13H,14-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXHYPYJSRSMBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClO2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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